2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain the 1,2,4-triazole ring in their structure . They are characterized by multidirectional biological activity and have been the subject of extensive research . They are integral parts of a variety of drugs available in clinical therapy, including antifungal, anxiolytic, anticonvulsant, hypnotic, antimigraine, antiplatelet, antidepressant, anticancer, aromatase inhibitor, antiviral, and anticonvulsant drugs .
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable . The exact molecular structure of your compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazoles depends on their substitution pattern. They can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole derivative would depend on its exact structure. Some general properties of 1,2,4-triazoles include thermal stability and the ability to form hydrogen bonds .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific 1,2,4-triazole derivative would depend on its exact structure and its biological activity. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines, suggesting potential hazards associated with their use .
Future Directions
Future research on 1,2,4-triazoles is likely to focus on the design and development of novel derivatives with improved efficacy and selectivity, as well as a better understanding of their mechanisms of action . This could lead to the development of new drugs for a variety of therapeutic applications.
properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-3-12-15-14(19-18-12)22-8-13(21)20(2)7-11-9-5-4-6-10(9)16-17-11/h3-8H2,1-2H3,(H,16,17)(H,15,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRRUEBULSRZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)N(C)CC2=NNC3=C2CCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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